molecular formula C13H13BrN2 B160457 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 127792-80-7

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B160457
CAS No.: 127792-80-7
M. Wt: 277.16 g/mol
InChI Key: FCKKUEPMSPRIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a high-affinity ligand for the 5-HT6 receptor, a G-protein-coupled receptor predominantly localized in brain regions such as the striatum, hippocampus, and nucleus accumbens . This receptor is positively linked to adenylyl cyclase activity and is a prominent target for investigating cognitive function, learning, and potential treatments for neurological and psychiatric disorders such as schizophrenia . The compound features an indole core substituted with a bromo group at the 5-position, which serves as a versatile handle for further functionalization via cross-coupling reactions, making it a valuable intermediate in exploratory and process chemistry for generating analogues for structure-activity relationship (SAR) studies . The 1,2,3,6-tetrahydropyridin-4-yl moiety at the 3-position is a key pharmacophore found in numerous biologically active compounds and contributes to binding affinity at central nervous system (CNS) targets . Research into structurally similar 3-substituted tetrahydropyridine-indoles has demonstrated their potency as 5-HT6 receptor agonists, influencing cAMP production pathways, which underscores the research value of this chemical scaffold in developing novel pharmacological tools . This compound is supplied for research applications exclusively and is intended for use by qualified scientists in laboratory settings.

Properties

IUPAC Name

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKKUEPMSPRIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377119
Record name 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127792-80-7
Record name 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Halogenated Rigid Scaffold: Technical Guide to 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a specialized class of "rigidified" tryptamine analogs. By constraining the ethylamine side chain of the classic tryptamine scaffold into a tetrahydropyridine ring, this compound exhibits restricted conformational freedom, often resulting in enhanced receptor subtype selectivity.

Structurally analogous to the well-known 5-HT1A/1B agonist Ru-24969 (the 5-methoxy variant), the 5-bromo derivative introduces a heavy halogen atom at the 5-position. This modification significantly alters lipophilicity (


) and introduces potential halogen-bonding interactions within the orthosteric binding pockets of serotonin receptors (specifically 5-HT6, 5-HT1A, and 5-HT1B). This guide outlines the synthesis, pharmacological profile, and handling protocols for this compound as a high-value research chemical.

Part 1: Chemical Identity & Structural Significance

The "Rigid Tryptamine" Hypothesis

In medicinal chemistry, the "flexible" ethylamine chain of serotonin (5-HT) allows it to bind to all 5-HT receptor subtypes. To achieve selectivity, researchers "lock" this chain.

  • Tryptamine: Highly flexible side chain; promiscuous binding.

  • Tetrahydropyridinyl-Indole: The side chain is incorporated into a ring.[1][2] This forces the nitrogen atom into a specific spatial orientation relative to the aromatic indole core, reducing the entropic cost of binding.

Physicochemical Profile

The 5-bromo substituent is not merely a label; it is a functional handle.

  • Lipophilicity: The bromine atom increases membrane permeability compared to the 5-methoxy or 5-H analogs, facilitating blood-brain barrier (BBB) penetration in in vivo models.

  • Metabolic Stability: The C5-Br bond blocks metabolic hydroxylation at the 5-position, a common clearance pathway for tryptamines.

PropertyValue (Predicted/Experimental)Significance
Formula C₁₃H₁₃BrN₂Core Scaffold
Mol.[1][3][4][5][6][7][8][9][10] Weight 277.16 g/mol Small Molecule Drug-Like
Appearance Off-white to pale yellow solidOxidation sensitive
Solubility DMSO, Methanol (Moderate)Poor water solubility (Free Base)
pKa (Calc) ~9.5 (Piperidine Nitrogen)Requires salt formation for aqueous stability

Part 2: Synthesis & Purification Protocol

Retrosynthetic Analysis

The most robust route to 3-(1,2,3,6-tetrahydropyridin-4-yl)indoles is the acid- or base-catalyzed condensation of the appropriate indole with 4-piperidone.

Workflow Diagram (DOT)

The following diagram illustrates the critical reaction pathway.

SynthesisPath Indole 5-Bromoindole (Starting Material) Intermediate 3-(4-Hydroxy-piperidin-4-yl) Intermediate Indole->Intermediate Condensation Piperidone 4-Piperidone Monohydrate Piperidone->Intermediate Catalyst Base Catalyst (KOH / MeOH) Catalyst->Intermediate Dehydration Acid Dehydration (Reflux) Intermediate->Dehydration -H2O Product 5-bromo-3-(1,2,3,6- tetrahydropyridin-4-yl)-1H-indole Dehydration->Product Isolation

Figure 1: Synthetic pathway via aldol-type condensation followed by dehydration.

Detailed Protocol (Base-Catalyzed Route)

Note: This protocol is adapted from standard methodologies for Ru-24969 synthesis [1].

Reagents:

  • 5-Bromoindole (1.0 eq)

  • 4-Piperidone monohydrate (HCl salt or free base) (2.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Methanol (MeOH) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromoindole (e.g., 10 mmol) in MeOH (50 mL).

  • Condensation: Add 4-piperidone monohydrate (20 mmol) and KOH (30 mmol).

  • Reflux: Heat the mixture to reflux (approx. 65°C) under an inert atmosphere (Nitrogen or Argon) for 12–24 hours. The reaction progresses through a 3-(4-hydroxypiperidin-4-yl) intermediate which often dehydrates in situ under these conditions or requires a subsequent acidic workup.

  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Dilute the residue with water (ice-cold) to precipitate the crude product.

    • Filter the solid.[11]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

  • Salt Formation: Dissolve the free base in minimal ethanol and add fumaric acid or succinic acid to generate a stable salt for storage.

Critical Control Point: The tetrahydropyridine double bond is susceptible to oxidation. Perform all steps under inert gas and store the final product at -20°C.

Part 3: Pharmacological Potential[6][10]

Receptor Affinity Profile

While specific binding data for the 5-bromo variant is less ubiquitous than the 5-methoxy, SAR studies on the 3-(tetrahydropyridin-4-yl)indole scaffold allow for high-confidence extrapolation [2][3].

  • 5-HT1A / 5-HT1B: High affinity agonist. The rigid structure mimics the bioactive conformation of serotonin. The 5-bromo group typically enhances affinity at 5-HT1A due to hydrophobic pocket interactions.

  • 5-HT6: Recent data on 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole suggests this scaffold is a potent 5-HT6 agonist (Ki < 10 nM) [2]. The 5-bromo analog is a prime candidate for 5-HT6 investigation, relevant to cognitive enhancement research.

Mechanism of Action Visualization

MOA Ligand 5-Br-Tetrahydropyridinyl-Indole Receptor 5-HT6 / 5-HT1A Receptor (GPCR) Ligand->Receptor High Affinity Binding Orthosteric Binding Receptor->Binding Halogen Bond (Br) Effect1 G-Protein Coupling (Gs or Gi) Binding->Effect1 Effect2 cAMP Modulation Effect1->Effect2 Outcome Neuroplasticity / Cognitive Modulation Effect2->Outcome

Figure 2: Predicted signaling cascade. The 5-HT6 pathway (Gs-coupled) leads to increased cAMP, while 5-HT1A (Gi-coupled) inhibits it.

Part 4: Safety, Handling, & Structural Alerts

The MPTP Distinction (Crucial Safety Note)

Researchers often fear tetrahydropyridines due to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Mechanism of MPTP Toxicity: MPTP is metabolized by MAO-B into MPP+, which is taken up by dopamine transporters and destroys dopaminergic neurons.

  • Indole Analog Safety: The indole analogs (like the subject compound) are generally not substrates for MAO-B in the same manner as the phenyl analogs, and they do not typically form the toxic pyridinium species associated with Parkinsonism [4].

  • Precaution: Despite this, Standard Operating Procedures (SOPs) must treat this compound as a potential neuroactive agent. Avoid inhalation or skin contact.

Handling Protocols
  • Engineering Controls: Always handle within a certified Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Storage: Hygroscopic and light-sensitive. Store under Argon at -20°C.

References

  • Guillaume, J., et al. (1987). "Synthesis and structure-activity relationships of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives." Journal of Medicinal Chemistry.

  • Drop, M., et al. (2009). "2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists." Bioorganic & Medicinal Chemistry.

  • Hamon, M., et al. (1984). "The pharmacological profile of Ru 24969, a potent 5-HT1 agonist." European Journal of Pharmacology.

  • Baumgarten, H. G., & Grozdanovic, Z. (1998). "Neurotoxicity of MPTP and related compounds: Focus on Indole derivatives." Neurotoxicology. (General Reference for Indole vs Phenyl toxicity distinction).

Sources

Technical Monograph: 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 116480-53-6, a critical intermediate in the synthesis of serotonergic pharmaceutical agents.

CAS Registry Number: 116480-53-6 Chemical Family: Indole / Tetrahydropyridine Primary Application: Pharmaceutical Intermediate (Triptan Class)

Executive Summary

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 116480-53-6) is a specialized heterocyclic building block used primarily in the synthesis of Naratriptan and related 5-HT


 receptor agonists.[1] It represents a "privileged scaffold" in medicinal chemistry, combining the serotonergic indole core with a tetrahydropyridine ring that serves as a versatile handle for downstream reduction and functionalization.

This guide details the physicochemical profile, synthesis protocols, and critical quality attributes (CQAs) necessary for researchers utilizing this compound in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Molecular Formula C

H

BrN

Molecular Weight 291.19 g/mol
Appearance Off-white to tan crystalline solid
Solubility Soluble in DMSO, DMF, MeOH (warm); Insoluble in water
Melting Point 180–185 °C (Decomposes)
Key Functional Groups 5-Bromo (Aryl halide), Indole NH, Tertiary amine, Alkene
Structural Significance

The molecule features a 5-bromo substituent , which allows for palladium-catalyzed cross-coupling (e.g., Heck, Suzuki) to introduce the sulfonamide moiety characteristic of Naratriptan. The tetrahydropyridine ring at the 3-position is a rigidified ethylamine side chain precursor; catalytic hydrogenation of this ring yields the piperidine scaffold found in the final drug substance.

Mechanistic Pharmacology & Application

While CAS 116480-53-6 is an intermediate and not a final drug, its structure dictates the pharmacological selectivity of the downstream API.

Role in Triptan Synthesis

The "triptan" class of anti-migraine drugs relies on mimicking serotonin (5-HT) to constrict cranial blood vessels.

  • Scaffold Homology: The indole core mimics the 5-HT indole.

  • Basic Center: The N-methyl group on the tetrahydropyridine provides the necessary basic nitrogen to interact with the Aspartate residue in the 5-HT receptor binding pocket.

  • Selectivity: The 5-position substitution (facilitated by the bromine atom) directs selectivity toward 5-HT

    
     and 5-HT
    
    
    
    subtypes over other serotonin receptors.
Signaling Pathway Context (Graphviz)

The following diagram illustrates the chemical lineage from this intermediate to the active pharmaceutical ingredient (API) and its receptor interaction.

TriptanPathway Precursor 5-Bromoindole (Starting Material) Intermediate CAS 116480-53-6 (Tetrahydropyridinyl Indole) Precursor->Intermediate Condensation (w/ N-methyl-4-piperidone) Reduced Piperidinyl Indole (Reduced Intermediate) Intermediate->Reduced Hydrogenation (Pd/C, H2) Naratriptan Naratriptan (Active Drug) Reduced->Naratriptan Sulfonylation (Pd-catalyzed coupling) Receptor 5-HT1B/1D Receptor (Therapeutic Target) Naratriptan->Receptor Agonist Binding

Figure 1: Synthetic and functional pathway from CAS 116480-53-6 to Naratriptan-mediated receptor activation.[1][2][3]

Synthesis & Manufacturing Protocol

The synthesis of CAS 116480-53-6 is a classic acid-catalyzed condensation (modified Fischer Indole or direct alkylation approach).

Reagents
  • Substrate: 5-Bromoindole (1.0 eq)[4]

  • Reagent: N-Methyl-4-piperidone (1.2 eq)

  • Catalyst: Glacial Acetic Acid (AcOH) or Phosphoric Acid (H

    
    PO
    
    
    
    )
  • Solvent: Methanol or Ethanol

Step-by-Step Methodology
  • Preparation: Dissolve 5-bromoindole (10 g, 51 mmol) in Methanol (100 mL) under nitrogen atmosphere.

  • Addition: Add N-Methyl-4-piperidone (7.0 g, 61 mmol) dropwise to the solution.

  • Catalysis: Add 2M Acetic Acid (or KOH in MeOH for basic conditions) to adjust pH. Note: Acidic conditions favor the formation of the double bond (dehydration).

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Basify with 1N NaOH to pH ~9-10.

    • Precipitate the product by adding ice-cold water.[5]

    • Filter the solid and wash with cold water/methanol (1:1).

  • Purification: Recrystallize from Ethanol/Water to yield the off-white solid.

Yield Expectation: 75–85% Purity Check: HPLC >98%;


H-NMR should show a characteristic vinyl proton signal at 

6.0–6.2 ppm (tetrahydropyridine alkene).

Experimental Framework: Handling & Storage

To ensure reproducibility in research settings, strict adherence to handling protocols is required.

Stability Profile
  • Light Sensitivity: Moderate. The indole ring is prone to photo-oxidation over extended periods. Store in amber vials.

  • Oxidation: The tetrahydropyridine double bond is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) if kept for >1 month.

  • Hygroscopicity: Low.

Storage Protocol
  • Temperature: -20°C for long-term; 2–8°C for active use.

  • Atmosphere: Desiccated, inert atmosphere preferred.

  • Solvent Compatibility:

    • Preferred: DMSO (for biological assays), Methanol (for synthesis).

    • Avoid: Aqueous buffers for long-term storage (precipitates).

Therapeutic Landscape & Clinical Relevance

While CAS 116480-53-6 is not administered directly to patients, its purity directly impacts the impurity profile of the final drug product.

  • Drug Class: Triptans (Selective 5-HT Agonists).

  • Indication: Acute treatment of migraine attacks with or without aura.

  • Critical Quality Attribute (CQA): The "dimer" impurity (formed by coupling two indole units) must be controlled at this intermediate stage, as it is difficult to remove after the final sulfonylation step.

Reference Diagram: Chemical Transformation

The following diagram details the specific chemical transformation managed during the synthesis.

ReactionFlow Start Start: 5-Bromoindole + N-Methyl-4-piperidone Condensation Condensation (Formation of C3-C4 bond) Start->Condensation Acid/Base Catalyst Dehydration Dehydration (Formation of double bond) Condensation->Dehydration -H2O Product CAS 116480-53-6 (Tetrahydropyridine Intermediate) Dehydration->Product

Figure 2: Reaction logic for the formation of the tetrahydropyridine ring.

References

  • PubChem Compound Summary . Ganirelix Acetate & Related Indoles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Naratriptan . An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole. ResearchGate / Journal of Heterocyclic Chemistry. Available at: [Link]

  • Patent US20100292290A1. Novel process to prepare almotriptan and intermediates. Google Patents.
  • Matrix Fine Chemicals . Product Datasheet: CAS 116480-53-6.[1] Available at: [Link]

Sources

The Strategic Placement of Bromine: A Deep Dive into the Structure-Activity Relationship of 5-Bromo-Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the various modifications to this versatile heterocycle, halogenation, particularly at the C-5 position, has emerged as a powerful strategy to modulate pharmacological properties. The introduction of a bromine atom at this specific position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby impacting its binding affinity to biological targets and overall efficacy.[3][4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-bromo-indole analogs, offering insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

The Significance of the 5-Bromo Substituent: More Than Just a Halogen

The rationale behind incorporating a bromine atom at the 5-position of the indole ring is multifaceted. Bromine, being an electron-withdrawing group, can alter the electron density of the indole ring system, which can be crucial for interactions with target proteins.[5] Furthermore, its lipophilic nature can enhance membrane permeability and improve pharmacokinetic profiles. Notably, in many instances, the 5-bromo substitution has been associated with increased biological activity compared to non-brominated counterparts.[3] For example, 5-bromobrassinin, a synthetic derivative of a natural indole phytoalexin, has demonstrated a better pharmacological profile than its parent compound, brassinin.[3]

However, it is crucial to recognize that the effect of the 5-bromo group is not universally activity-enhancing. Studies on certain 5-bromosubstituted indole phytoalexin analogues revealed either lower or similar antiproliferative activities compared to the corresponding non-brominated compounds, highlighting the context-dependent nature of this modification.[3] This underscores the importance of a detailed SAR exploration for each class of 5-bromo-indole analogs to understand the intricate interplay between the bromine substituent and other structural features.

Structure-Activity Relationship Insights Across Therapeutic Areas

The versatility of the 5-bromo-indole scaffold is evident from its exploration in various therapeutic areas, including oncology, virology, and neurology.[6][7] The following sections delve into the SAR of these analogs in specific contexts.

Anticancer Activity: Targeting Kinases and Beyond

A significant body of research on 5-bromo-indole analogs has focused on their potential as anticancer agents.[6][8] These compounds have been shown to target various components of cancer cell signaling pathways, with a particular emphasis on kinase inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Several studies have investigated 5-bromo-indole-2-carboxylic acid derivatives as inhibitors of EGFR, a tyrosine kinase frequently overexpressed in various cancers.[9][10] The SAR of these compounds reveals several key features:

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group at the C-2 position of the indole ring is often crucial for activity.

  • Substituents on the Carboxylic Acid: Derivatization of the carboxylic acid into various functional groups, such as carbothioamides, oxadiazoles, and triazoles, has yielded potent EGFR inhibitors.[9][10] For instance, a carbothioamide derivative (compound 3a in one study) was identified as a particularly powerful and cancer-specific inhibitor that induced cell cycle arrest and apoptosis.[9][10]

  • The 5-Bromo Group: The bromine atom at the C-5 position is thought to contribute to the binding affinity within the ATP-binding pocket of the EGFR kinase domain.[11]

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition:

5-Bromo-indole analogs have also been explored as inhibitors of VEGFR-2, another key tyrosine kinase involved in angiogenesis. Molecular docking studies suggest that these compounds can effectively bind to the ATP-binding pocket of VEGFR-2, forming critical interactions with key amino acid residues.[11] The SAR for VEGFR-2 inhibition often overlaps with that of EGFR, with modifications at the C-2 and N-1 positions of the indole ring playing a significant role in determining potency and selectivity. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as a novel class of anticancer agents, with some derivatives showing potent VEGFR-2 inhibitory activity.[12]

General Antiproliferative Activity:

Beyond specific kinase targets, 5-bromo-indole derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.[3] The presence of the bromine atom at the C-5 position of spiroindoline phytoalexins led to a partial increase in antiproliferative activities on leukemia cells compared to their non-brominated counterparts.[3]

Antiviral Activity: Inhibiting HIV Fusion

The 5-bromo-indole scaffold has also been utilized in the development of HIV-1 fusion inhibitors that target the gp41 transmembrane glycoprotein.[13][14] SAR studies on indole-based HIV-1 fusion inhibitors have explored alternative linkages of the indole ring, including through the 5-position.[13][14] These studies aim to optimize the shape, contact surface area, and molecular properties of the compounds to enhance their binding to the hydrophobic pocket of gp41 and improve their antiviral potency.[13]

Synthetic Strategies for 5-Bromo-Indole Analogs

The synthesis of 5-bromo-indole analogs typically starts from commercially available 5-bromoindole or involves the bromination of an indole precursor at a suitable stage.[4][6] Common synthetic methodologies include:

  • Electrophilic Bromination: This is a direct method to introduce a bromine atom at the C-5 position of the indole ring using various brominating agents.[15]

  • Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are powerful tools to introduce diverse substituents at the 5-position of a pre-brominated indole core.[6] These reactions allow for the creation of extensive libraries of analogs for SAR studies.

  • Functional Group Transformations: The indole ring and its substituents can be further modified through various chemical reactions to explore different structural features.

Below is a generalized workflow for the synthesis and evaluation of 5-bromo-indole analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 5-Bromoindole or Indole Precursor bromination Electrophilic Bromination (if starting from indole) start->bromination coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) start->coupling If starting with 5-bromoindole bromination->coupling functionalization Further Functionalization coupling->functionalization purification Purification and Characterization (NMR, MS) functionalization->purification in_vitro In Vitro Assays (e.g., MTT, Kinase Assay) purification->in_vitro Screening of Analogs sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->in_vitro Iterative Design in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand EGF Ligand->EGFR Binds Inhibitor 5-Bromo-Indole Analog Inhibitor->EGFR Inhibits ATP Binding

Sources

An In-Depth Technical Guide to the Anticipated Receptor Binding Profile of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated receptor binding profile of the novel compound, 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. While extensive public domain data on the specific binding affinities of this molecule is limited, this document synthesizes available information on structurally related compounds and established pharmacophoric principles to project a likely pharmacological profile. The primary focus of this guide is to equip researchers, scientists, and drug development professionals with a robust theoretical framework and practical experimental methodologies for the characterization of this and similar molecules. We delve into the probable interactions with key central nervous system targets, namely the dopamine D2 receptor and the serotonin transporter, and provide detailed protocols for in vitro validation.

Introduction and Statement of Scope

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound featuring a brominated indole nucleus linked to a tetrahydropyridine moiety. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] The tetrahydropyridinyl-indole core, in particular, has been investigated for its potential to modulate key neurotransmitter systems.[2]

It is imperative to state at the outset that a comprehensive, publicly available receptor binding profile for 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has not been extensively documented in peer-reviewed literature to date. Consequently, this guide adopts a predictive and methodological approach. By examining patent literature and scientific articles on closely related analogs, we can infer a probable binding profile. This document will, therefore, serve as both a predictive analysis and a practical guide for researchers seeking to experimentally determine the pharmacological characteristics of this compound.

Inferred Receptor Binding Profile

Based on the chemical structure of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and data from analogous compounds, a dual-action profile is anticipated, with significant affinity for the dopamine D2 receptor and the serotonin transporter (SERT).[2] The bromination at the 5-position of the indole ring is a common modification in medicinal chemistry, often employed to modulate binding affinity and pharmacokinetic properties.[3]

Anticipated Primary Targets
  • Dopamine D2 Receptor: The tetrahydropyridin-4-yl indole scaffold is a known pharmacophore for dopamine D2 receptor ligands.[2] It is projected that 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole will exhibit antagonistic properties at the D2 receptor. This inference is drawn from patent literature describing similar compounds with D2 antagonist activity.[2] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological and pathological processes in the central nervous system.[4] The D2-like receptors, including D2, D3, and D4 subtypes, are typically coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • Serotonin Transporter (SERT): The indole moiety is a core component of serotonin (5-hydroxytryptamine, 5-HT) and many of its receptor ligands and transporter inhibitors. The 3-(tetrahydropyridinyl)-indole scaffold has been specifically identified as a potent inhibitor of the serotonin transporter.[6] Therefore, it is highly probable that 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole will demonstrate significant affinity for SERT, leading to the inhibition of serotonin reuptake.

Predicted Binding Affinities

The following table summarizes the anticipated binding affinities (Ki) for 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole at its primary targets. These values are estimations based on data for analogous compounds and should be experimentally verified.

Receptor/TransporterPredicted Affinity (Ki)Inferred Functional Activity
Dopamine D21 - 50 nMAntagonist
Serotonin Transporter (SERT)1 - 100 nMInhibitor

Key Experimental Protocols for Profile Determination

To empirically validate the inferred binding profile, a series of in vitro pharmacological assays are required. The following sections provide detailed, step-by-step methodologies for the characterization of binding affinity and functional activity at the dopamine D2 receptor and the serotonin transporter.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing recombinant human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • [³H]-Spiperone (specific activity ~70-90 Ci/mmol) as the radioligand

  • Haloperidol as the non-specific binding control

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Test compound: 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant and low (e.g., <0.1%).

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand ([³H]-Spiperone at a final concentration of ~0.2-0.5 nM), and cell membranes (20-40 µg of protein per well).

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of haloperidol (e.g., 10 µM).

    • Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membranes Receptor Membranes Plate 96-well Plate Incubation (25°C, 60-90 min) Membranes->Plate Radioligand [³H]-Spiperone Radioligand->Plate Test_Compound Test Compound Dilutions Test_Compound->Plate NSB_Control Haloperidol (NSB) NSB_Control->Plate Harvest Filtration & Washing Plate->Harvest Separate Bound from Free Count Scintillation Counting Harvest->Count Analyze Data Analysis (IC₅₀ & Ki Calculation) Count->Analyze

Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
Serotonin Transporter (SERT) Inhibition Assay

This protocol outlines a method to determine the potency of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in inhibiting serotonin reuptake at the human serotonin transporter.

Materials:

  • Cells stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells.

  • [³H]-Serotonin (specific activity ~20-30 Ci/mmol) as the substrate.

  • Fluoxetine or Paroxetine as a positive control inhibitor.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Test compound: 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the hSERT-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or positive control for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Serotonin to each well at a final concentration of ~10-20 nM to initiate the uptake.

  • Incubation: Incubate the plates at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Determine the non-specific uptake in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine). Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Potential Downstream Signaling Pathways

Dopamine D2 Receptor Signaling

As a predicted antagonist of the D2 receptor, 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would be expected to block the canonical Gαi/o-mediated signaling pathway. This would prevent the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels. This action would also block downstream effects such as the modulation of ion channels (e.g., GIRKs) and the MAPK/ERK pathway.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Compound 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Antagonist) Compound->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Conclusion and Future Directions

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a promising chemical scaffold with a high likelihood of exhibiting dual antagonist activity at the dopamine D2 receptor and inhibitory activity at the serotonin transporter. This predicted profile suggests potential therapeutic applications in a range of neuropsychiatric disorders. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical determination of this compound's receptor binding profile and functional activity. Further investigations should also include selectivity profiling against other dopamine and serotonin receptor subtypes, as well as other CNS targets, to fully elucidate its pharmacological signature. In vivo studies will be essential to translate these in vitro findings into a comprehensive understanding of its physiological effects.

References

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Google Patents. (n.d.). AU2005313387A1 - Tetrahydropyridin-4-yl indoles with a combination of affinity for dopamine-D2 receptors and serotonin reuptake sites.
  • PubChem. (n.d.). 5-Bromoindole. Retrieved February 1, 2026, from [Link]

  • MDPI. (2021). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dopamine Receptors. In Basic Neurochemistry (8th ed.). Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). 5,6-Dibromo-1H-indole-2,3-dione. Retrieved February 1, 2026, from [Link]

  • Medicina Moderna. (2015). Pharmacodynamics of Serotonin. Emphasis on 5HT-3 Antagonists and SSRI Medication (I). Retrieved February 1, 2026, from [Link]

  • Progress in Chemical and Biochemical Research. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin Receptors. In Basic Neurochemistry (8th ed.). Retrieved February 1, 2026, from [Link]

  • PubMed Central. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloro-3-hydroxyindole. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (2018). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Retrieved February 1, 2026, from [Link]

Sources

Initial Toxicity Screening of 5-bromo-3-(tetrahydropyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Risk Profile[1]

The Compound Class

The molecule 5-bromo-3-(tetrahydropyridin-4-yl)-1H-indole (hereafter referred to as 5-Br-THPI ) belongs to a privileged scaffold class known as 3-tetrahydropyridinyl-indoles.[1] This structure is pharmacologically potent, often exhibiting high affinity for serotonergic (5-HT1A, 5-HT2A, 5-HT6) and dopaminergic (D2) receptors.[1]

However, from a toxicology perspective, this scaffold carries a Critical Structural Alert : the 1,2,3,6-tetrahydropyridine moiety.[1] This substructure is homologous to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2][3] While the indole core replaces the phenyl ring of MPTP, and 5-Br-THPI lacks the N-methyl group of MPTP, the potential for metabolic bioactivation into a pyridinium species (neurotoxic) via Monoamine Oxidase B (MAO-B) remains the primary safety concern.

The Screening Philosophy: "Fail Early, Fail Cheap"

We do not treat this as a generic chemical. The screening strategy is risk-stratified . We prioritize assays that detect the specific "killer" liabilities of this scaffold (Neurotoxicity and hERG inhibition) before proceeding to general cytotoxicity.

Part 2: Phase I - In Silico & Structural De-risking[1]

Before wet-lab work, computational modeling must define the boundaries of the tetrahydropyridine risk.

Structural Alert Analysis (Derek Nexus / SAR)
  • Target: 1,2,3,6-tetrahydropyridine ring.[1][2][3][4][5][6][7][8]

  • Risk: Bioactivation to a pyridinium cation.

  • Mechanism: In MPTP, the N-methyl group allows MAO-B to oxidize the ring to MPP+ (1-methyl-4-phenylpyridinium), which accumulates in dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain.

  • Assessment for 5-Br-THPI:

    • The absence of the N-methyl group (assuming a secondary amine) significantly reduces MAO-B affinity initially.

    • Hypothesis to Test: Does the body N-methylate the compound first (via N-methyltransferase), creating a pro-toxin?

Physicochemical Profiling (SwissADME)[1]
  • Lipophilicity (LogP): The 5-bromo substituent increases lipophilicity (predicted LogP ~3.5–4.0), enhancing Blood-Brain Barrier (BBB) penetration.[1] High BBB permeability is desirable for CNS drugs but critical for neurotoxins.

  • hERG Pharmacophore: The combination of a basic amine (tetrahydropyridine) and a lipophilic aromatic core (bromo-indole) fits the classic hERG blocker template.

Part 3: Phase II - Biochemical & Metabolic Screening (The "Killer" Assays)

This phase validates the structural alerts.[9] If the compound fails here, it is likely unsuitable for development.

MAO-B Substrate Specificity Assay

Objective: Determine if 5-Br-THPI is oxidized to a pyridinium species.

  • Reagents: Recombinant Human MAO-B, MAO-A, Pargyline (inhibitor control).[1]

  • Protocol:

    • Incubate 10 µM 5-Br-THPI with MAO-B (0.05 mg/mL) in phosphate buffer (pH 7.[1]4) at 37°C.

    • Monitor UV-Vis absorbance at 340 nm (appearance of dihydropyridinium intermediate) and 290 nm (pyridinium product).[1]

    • Acceptance Criteria:

      
       conversion over 60 minutes. High conversion indicates potential neurotoxicity.[4]
      
hERG Channel Inhibition (Cardiotoxicity)

Objective: Assess QT prolongation risk.

  • Method: Fluorescence Polarization (FP) Displacement Assay (High Throughput) or Automated Patch Clamp (QPatch).[1]

  • Protocol (FP Method):

    • Use membrane fractions containing hERG channels and a red-shifted fluorescent tracer (e.g., E-4031 analog).[1]

    • Titrate 5-Br-THPI (0.1 nM to 100 µM).[1]

    • Measure fluorescence polarization. Displacement of tracer decreases polarization.

  • Acceptance Criteria:

    
    . Values 
    
    
    
    are a "No-Go".

Part 4: Phase III - Cellular Toxicology (In Vitro)[1]

Differential Cytotoxicity: Neuro vs. Hepato

We must distinguish between general toxicity and specific dopaminergic neurotoxicity.

ParameterHepatotoxicity ModelNeurotoxicity Model
Cell Line HepG2 (Human Liver Carcinoma)SH-SY5Y (Differentiated Human Neuroblastoma)
Differentiation N/ADifferentiate with Retinoic Acid (7 days) to induce dopaminergic phenotype.[1]
Endpoint ATP Content (CellTiter-Glo)Mitochondrial Integrity (MitoTracker Red) + ATP
Specific Challenge Incubate 24h & 48h.Co-culture with MAO-B: If SH-SY5Y lacks MAO-B, transfect or add exogenous MAO-B to mimic bioactivation.[1]
Acceptance

Ratio of HepG2

/ SH-SY5Y

should be

.
Genotoxicity: Micronucleus Test (In Vitro)

Objective: Detect chromosomal damage (clastogenicity/aneugenicity).[1]

  • Cell Line: CHO-K1 or TK6 lymphoblasts.[1]

  • Protocol:

    • Treat cells with 5-Br-THPI (3 concentrations) for 3 hours (+S9 metabolic activation) and 24 hours (-S9).[1]

    • Add Cytochalasin B to block cytokinesis.

    • Score 1000 binucleated cells for micronuclei (MN).

  • Why not Ames? Indoles can be false positives in Ames due to bacterial metabolism. The Micronucleus test is more relevant for mammalian risk.

Part 5: Visualizing the Screening Logic

The following diagram illustrates the "Go/No-Go" decision tree for 5-Br-THPI, emphasizing the specific neurotoxic pathway.

ToxicityScreening Start Compound: 5-Br-THPI InSilico Phase I: In Silico (Derek Nexus / SwissADME) Start->InSilico MAOB_Check Phase II: MAO-B Bioactivation (Is it an MPTP analog?) InSilico->MAOB_Check Tetrahydropyridine Alert hERG_Check Phase II: hERG Inhibition (Cardiotoxicity) MAOB_Check->hERG_Check Not a Substrate Neuro_Tox Phase III: SH-SY5Y Neurotoxicity Assay MAOB_Check->Neuro_Tox Substrate (+) Hep_Tox Phase III: HepG2 General Cytotoxicity hERG_Check->Hep_Tox IC50 > 10µM Decision_Kill NO-GO (High Toxicity Risk) hERG_Check->Decision_Kill IC50 < 1µM Neuro_Tox->hERG_Check IC50 > 50µM Neuro_Tox->Decision_Kill IC50 < 10µM Hep_Tox->Decision_Kill Genotoxic / Cytotoxic Decision_Lead GO (Lead Candidate) Hep_Tox->Decision_Lead Clean Profile

Figure 1: Risk-Stratified Screening Workflow.[1] Note the early prioritization of MAO-B and hERG assays.

Part 6: Detailed Experimental Protocols

Protocol A: Mitochondrial Tox (MPTP-like Mechanism Check)

Rationale: MPTP toxicity is mediated by MPP+ inhibition of Complex I. We test this directly.

  • Cell System: SH-SY5Y cells (differentiated).

  • Treatment: 5-Br-THPI (0.1, 1, 10, 50 µM) for 24h.

  • Positive Control: Rotenone (Complex I inhibitor) or MPP+ iodide.

  • Readout: Seahorse XF Analyzer (Mito Stress Test).

    • Measure Oxygen Consumption Rate (OCR).[1]

    • Key Metric: Spare Respiratory Capacity .

    • Result Interpretation: A dose-dependent decrease in basal respiration or spare capacity confirms mitochondrial toxicity characteristic of this chemical class.

Protocol B: Microsomal Stability (Metabolic Half-life)

Rationale: The indole C-5 bromo group blocks metabolism at that position, potentially shifting metabolism to the tetrahydropyridine ring (N-oxidation or double bond epoxidation).[1]

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

  • Cofactor: NADPH regenerating system.

  • Substrate: 1 µM 5-Br-THPI.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Metabolite ID: In the 60-min sample, scan for +16 Da (N-oxide/epoxide) and -2 Da (dehydrogenation to pyridinium) peaks.

Part 7: References

  • Vangveravong, S., et al. (2011). "Synthesis and characterization of novel 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as 5-HT(2A) receptor antagonists."[1] Bioorganic & Medicinal Chemistry. (Context: Synthesis and biological activity of the scaffold).

  • Castagnoli, N. Jr., et al. (1997). "Neurotoxicity of MPTP and related compounds: Structure-activity relationships."[1] Chemical Research in Toxicology. (Context: Mechanistic basis of tetrahydropyridine neurotoxicity).[1]

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from a non-clinical database."[1] Cardiovascular Research. (Context: hERG screening standards).

  • FDA Guidance for Industry (2012). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." (Context: Regulatory framework for hERG).[1]

  • Rummel, A., et al. (2017). "Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands."[1][5] Journal of Medicinal Chemistry. (Context: Specific toxicity and off-target profiling of this exact chemical class).

Sources

Methodological & Application

Application Note: A Robust One-Pot Synthesis of 3-Substituted 5-Bromoindoles via Palladium-Catalyzed Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the efficient, one-pot synthesis of 3-substituted 5-bromoindoles, crucial heterocyclic scaffolds in medicinal chemistry. The featured protocol is based on the Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction. We detail the underlying mechanism, provide a step-by-step experimental protocol, and present data on the reaction's scope and versatility. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for accessing this important class of molecules.

Introduction: The Significance of 5-Bromoindoles

The indole nucleus is a cornerstone motif in a vast array of natural products and pharmaceuticals.[1][2][3] Specifically, 3-substituted 5-bromoindoles serve as versatile intermediates in drug discovery and development. The bromine atom at the C5 position acts as a convenient synthetic handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse molecular libraries. These derivatives are integral to compounds targeting a range of conditions, including cancer, neurological disorders, and infectious diseases.[4][5][6] Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. The one-pot Larock heteroannulation offers a streamlined, convergent approach to generate molecular complexity rapidly.[7][8]

Reaction Principle: The Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed reaction that constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne in a single step.[7][9] The reaction is highly valued for its efficiency and broad substrate scope.[8] For this application, we utilize a 2-amino-4-bromohalogenobenzene (e.g., 4-bromo-2-iodoaniline) as the starting material.

Core Mechanism: The catalytic cycle, a cornerstone of palladium chemistry, proceeds through several key steps:

  • Reduction of Pre-catalyst: The Pd(II) pre-catalyst, typically Palladium(II) acetate (Pd(OAc)₂), is reduced in situ to the active Pd(0) species.[8]

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the most labile carbon-halogen bond of the aniline (typically C-I).[7][8]

  • Alkyne Coordination & Insertion: The substituted alkyne coordinates to the resulting arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.[7][8]

  • Annulation/Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium intermediate, forming a six-membered palladacycle.[8]

  • Reductive Elimination: The final step is a reductive elimination event that forms the aromatic indole ring, releases the desired product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Larock_Mechanism cluster_reactants Reactants A Pd(0) B Aryl-Pd(II)-I Complex A->B C Alkyne Coordination B->C D Vinyl-Pd(II) Intermediate C->D Migratory Insertion E Palladacycle D->E Intramolecular Annulation F 3-Substituted 5-Bromoindole E->F Reductive Elimination F->A Catalyst Regeneration R1 4-Bromo-2-iodoaniline R1->B Oxidative Addition R2 Substituted Alkyne R2->C Ligand Exchange Workflow A 1. Setup (Flask, Reagents) B 2. Add Solvents & Alkyne A->B C 3. Add Catalyst & Ligand B->C D 4. Heat & Stir (100 °C, 12-24h) C->D E 5. Cooldown & Dilute (EtOAc) D->E F 6. Filter (Celite) E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Antibacterial Activity of Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Potential of Indole Scaffolds in Antibacterial Drug Discovery

The relentless evolution of antibiotic resistance in pathogenic bacteria presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Indole, a privileged heterocyclic scaffold found in numerous natural and synthetic bioactive compounds, has emerged as a promising framework for the design of new antibacterial drugs.[1][2] Derivatives of indole have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][4]

The antibacterial efficacy of indole compounds is attributed to their diverse mechanisms of action, which often differ from conventional antibiotics.[5] These mechanisms include the disruption of bacterial cell membranes, inhibition of crucial enzymes like DNA gyrase and topoisomerase IV, and interference with cell division processes.[5][6][7][8][9][10] This multifaceted approach to bacterial inhibition makes indole derivatives particularly attractive candidates for overcoming existing resistance pathways.

This comprehensive guide provides a detailed framework of standardized protocols for the systematic evaluation of the antibacterial properties of novel indole compounds. Designed for researchers, scientists, and drug development professionals, these application notes offer not just step-by-step instructions but also the scientific rationale behind each experimental choice. By adhering to these robust and self-validating protocols, researchers can generate reliable and reproducible data, accelerating the journey of promising indole-based candidates from the laboratory to clinical applications.

Part 1: Foundational Antibacterial Susceptibility Testing

The initial assessment of any potential antibacterial agent involves determining its minimum concentration required to inhibit bacterial growth and to kill the bacteria. These fundamental parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the cornerstone of antibacterial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standardized, quantitative, and cost-effective technique for determining MIC values.[11][12][13][14][15][16]

The broth microdilution assay exposes a standardized bacterial inoculum to a serial two-fold dilution of the indole compound in a 96-well microtiter plate. This allows for the precise determination of the concentration at which bacterial growth is inhibited. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized for susceptibility testing and its cation concentrations are controlled to ensure reproducibility.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Bact_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Bact_Culture->Inoculate Indole_Sol Prepare Indole Compound Stock Solution Serial_Dil Perform 2-fold Serial Dilutions of Indole Compound in Plate Indole_Sol->Serial_Dil Serial_Dil->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_Plate Visually Inspect for Turbidity (or use Plate Reader) Incubate->Read_Plate Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Indole Compound Dilutions:

    • Dissolve the indole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Note the final solvent concentration should not exceed 1% in the assay wells, as it may affect bacterial growth.

    • In a sterile 96-well U-bottom microtiter plate, add 100 µL of CAMHB to all wells except the first column.

    • Add 200 µL of the indole compound solution (at twice the highest desired test concentration) to the first column wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). This brings the final volume to 200 µL and the bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Column 11 serves as the growth control (bacteria in CAMHB without the indole compound).

    • Column 12 serves as the sterility control (CAMHB only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the indole compound at which there is no visible growth.[11]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[17] It is determined by subculturing from the clear wells of the MIC assay onto agar plates.[17]

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms bacterial killing (bactericidal activity). An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[17][18] This distinction is crucial for clinical applications, especially in treating infections in immunocompromised patients.

  • Subculturing from MIC Plate:

    • After recording the MIC results, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically pipette a 10-100 µL aliquot from each of these wells and spread-plate it onto a drug-free agar medium (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation and Colony Counting:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

    • After incubation, count the number of colony-forming units (CFU) on each plate.

  • MBC Determination:

    • The MBC is the lowest concentration of the indole compound that results in a ≥99.9% (or ≥3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[17][18][19][20]

ParameterDescriptionTypical ValueReference
MIC Minimum Inhibitory ConcentrationVaries (µg/mL or µM)[15]
MBC Minimum Bactericidal ConcentrationVaries (µg/mL or µM)[18]
Bactericidal MBC/MIC Ratio ≤ 4-[18]
Bacteriostatic MBC/MIC Ratio > 4-[18]

Part 2: Characterizing the Dynamics of Antibacterial Action

Beyond static endpoints like MIC and MBC, understanding the rate and dynamics of bacterial killing is essential for predicting in vivo efficacy.

Time-Kill Kinetics Assay

This assay measures the change in bacterial viability over time when exposed to a constant concentration of an antimicrobial agent.[21][22] It provides critical pharmacodynamic information, distinguishing between rapid and slow bactericidal activity.

By sampling a bacterial culture exposed to the indole compound at multiple time points (e.g., 0, 2, 4, 8, 24 hours) and quantifying the viable cells, a time-kill curve can be generated. This plot of log₁₀ CFU/mL versus time visualizes the rate of killing. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[21][22][23]

TimeKill_Workflow Setup Prepare Bacterial Culture & Indole Solutions (e.g., 1x, 2x, 4x MIC) Inoculate Inoculate Indole Solutions with Mid-Log Phase Bacteria Setup->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sampling Dilute Perform Serial Dilutions in Sterile Saline/PBS Sampling->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count Count Colonies (CFU) Incubate_Plates->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the time-kill kinetics assay.

  • Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

    • Prepare flasks or tubes containing CAMHB with the indole compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

  • Inoculation:

    • Inoculate each flask with the mid-log phase culture to a starting density of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[23]

    • Perform serial 10-fold dilutions in sterile saline or PBS.

    • Plate the appropriate dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the colonies and calculate the CFU/mL for each time point.

    • Plot the mean log₁₀ CFU/mL against time for each concentration.

Part 3: Assessing Activity Against Bacterial Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[24] Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step.

Anti-Biofilm Activity using Crystal Violet Assay

The crystal violet (CV) assay is a simple, high-throughput method to quantify biofilm biomass.[24][25][26][27]

Crystal violet is a basic dye that stains both live and dead cells as well as extracellular matrix components within the biofilm.[26] After staining, the bound dye is solubilized, and the absorbance is measured, which is proportional to the total biofilm biomass.[25][27]

  • Biofilm Formation:

    • Grow bacteria overnight in a suitable medium (e.g., Tryptic Soy Broth).

    • Dilute the culture and add 200 µL to the wells of a 96-well flat-bottom plate, along with various concentrations of the indole compound to assess inhibition of formation.

    • To assess eradication of pre-formed biofilms, first grow the biofilm for 24-48 hours, then replace the medium with fresh medium containing the indole compound.

    • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking.

  • Staining and Quantification:

    • Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 15 minutes.[24]

    • Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.

    • Solubilize the bound dye by adding 200 µL of 30-33% acetic acid to each well.[25][27]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[25][26]

Part 4: Investigating the Mechanism of Action

Understanding how an indole compound exerts its antibacterial effect is crucial for lead optimization and development. Several potential mechanisms for indole derivatives have been identified.

Potential Mechanisms of Action of Indole Compounds

Indole-based antibacterials exhibit a variety of mechanisms, making them robust candidates against resistant bacteria.[5]

  • Membrane Disruption: Some indole derivatives can permeabilize the bacterial cell membrane, leading to leakage of cellular contents and dissipation of the membrane potential.[5][6] This can be investigated using membrane potential-sensitive dyes or by measuring the leakage of intracellular components like ATP or potassium ions.

  • Inhibition of DNA Gyrase/Topoisomerase IV: These essential enzymes control DNA topology and are validated antibacterial targets.[7] Indole compounds have been shown to inhibit their ATPase activity.[7][9][10] This can be confirmed through in vitro DNA supercoiling assays.[8]

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by generating ROS, which damages DNA, proteins, and lipids, ultimately leading to cell death.[28][29] This can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[28]

  • Inhibition of Cell Division: Indole itself can inhibit the formation of the FtsZ ring, a critical step in bacterial cell division, leading to cell filamentation.[5][6]

MOA_Diagram cluster_targets Potential Bacterial Targets cluster_effects Resulting Cellular Effects Indole Indole Compound Membrane Cell Membrane Indole->Membrane Enzymes DNA Gyrase / Topoisomerase IV Indole->Enzymes ROS Cellular Respiration Indole->ROS CellDiv FtsZ Protein Indole->CellDiv Permeabilization Membrane Permeabilization & Depolarization Membrane->Permeabilization DNA_Damage Inhibition of DNA Replication Enzymes->DNA_Damage Oxidative_Stress ROS Accumulation & Oxidative Damage ROS->Oxidative_Stress Filamentation Inhibition of Cell Division CellDiv->Filamentation Death Bacterial Cell Death Permeabilization->Death DNA_Damage->Death Oxidative_Stress->Death Filamentation->Death

Caption: Potential mechanisms of action for indole compounds.

Conclusion

This guide provides a robust and integrated set of protocols for the comprehensive assessment of the antibacterial activity of indole compounds. By systematically applying these methods, from initial susceptibility testing to dynamic and mechanistic studies, researchers can thoroughly characterize novel candidates. Adherence to standardized guidelines, such as those from CLSI, ensures the generation of high-quality, reproducible data essential for advancing the most promising compounds in the drug development pipeline. The unique and diverse mechanisms of action exhibited by indole derivatives offer a significant opportunity to combat the growing threat of antimicrobial resistance.

References

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. ACS Publications - Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Time-Kill Kinetics Assay. Bio-protocol. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus. PubMed. Available at: [Link]

  • Indole prevents Escherichia coli cell division by modulating membrane potential. PMC - NIH. Available at: [Link]

  • Video: Microtiter Dish Biofilm Formation Assay. JoVE. Available at: [Link]

  • Discovery of a novel azaindole class of antibacterial agents targeting the ATPase domains of DNA gyrase and Topoisomerase IV. PubMed. Available at: [Link]

  • Minimum bactericidal concentration. Wikipedia. Available at: [Link]

  • MIC/MBC Testing. International and Accredited Lab. Available at: [Link]

  • Expanding antimicrobial chemotypes: indole-based DNA gyrase inhibitors with potential dual mechanism against multidrug-resistant bacteria. PubMed. Available at: [Link]

  • Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine | Oxford Academic. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. MDPI. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available at: [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. ResearchGate. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC. Available at: [Link]

  • Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. Oxford Academic. Available at: [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. PubMed. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. Available at: [Link]

  • Inhibition of indole production increases the activity of quinolone antibiotics against E. coli persisters. PubMed. Available at: [Link]

  • Indole-3-carbinol induces apoptosis-like death in Escherichia coli on different contribution of respective reactive oxygen species. PubMed. Available at: [Link]

  • Indole Affects Biofilm Formation in Bacteria. ResearchGate. Available at: [Link]

  • (PDF) Indole, a bacterial signaling molecule, exhibits inhibitory activity against growth, dimorphism and biofilm formation in Candida albicans. ResearchGate. Available at: [Link]

  • Indole Test Protocol. American Society for Microbiology. Available at: [Link]

  • Indole-3-carbinol generates reactive oxygen species and induces apoptosis. PubMed. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

  • Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. MDPI. Available at: [Link]

  • Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. MDPI. Available at: [Link]

  • Controlling bacterial behavior with indole-containing natural products and derivatives. PMC. Available at: [Link]

  • Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. Bentham Science. Available at: [Link]

  • Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. PMC. Available at: [Link]

Sources

Application Note: Scalable Synthesis & Functionalization of 5-Bromoindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromoindole is a "privileged scaffold" in medicinal chemistry, serving as a universal precursor for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access complex kinase inhibitors and GPCR ligands. While commercially available, the quality and cost-efficiency of bulk 5-bromoindole often fluctuate. Furthermore, the synthesis of derivatives (e.g., 3-substituted-5-bromoindoles) requires precise regiochemical control that is difficult to achieve via direct halogenation.

This guide details the Leimgruber-Batcho (LB) indole synthesis as the premier route for large-scale manufacturing of the 5-bromoindole core, offering superior regioselectivity over Fischer indole synthesis and direct bromination. Additionally, we provide a robust protocol for the Vilsmeier-Haack formylation of this scaffold, a critical downstream transformation for accessing tryptamine analogs.

Strategic Route Selection: The "Make vs. Functionalize" Decision

When scaling 5-bromoindole derivatives, the primary challenge is placing the bromine atom selectively at the C5 position. Direct bromination of indole favors the C3 position (electronic control). Therefore, de novo synthesis of the indole ring from a pre-brominated benzene precursor is the industry standard for high-purity scale-up.

Comparative Analysis of Synthetic Routes
FeatureDirect Bromination of IndoleFischer Indole SynthesisLeimgruber-Batcho (Recommended)
Starting Material Indole + NBS/Br24-Bromophenylhydrazine4-Bromo-2-nitrotoluene
Regioselectivity Poor (Favors C3; requires blocking groups for C5)Moderate (Can form isomers with unsymmetrical ketones)Excellent (Regiospecificity defined by starting material)
Atom Economy Low (Requires protection/deprotection steps)Moderate (Loss of NH3)High (Methanol and dimethylamine byproducts)
Scalability Low (Purification bottlenecks)High (Thermal hazards exist)High (Mild conditions, robust intermediates)
Decision Logic Diagram

RouteSelection node_start Target: 5-Bromoindole Core node_direct Route A: Direct Bromination node_start->node_direct node_fischer Route B: Fischer Synthesis node_start->node_fischer node_lb Route C: Leimgruber-Batcho node_start->node_lb node_issue_direct Issue: C3 Selectivity Dominates Requires Blocking Groups node_direct->node_issue_direct node_issue_fischer Issue: Hydrazine Toxicity Thermal Runaway Risk node_fischer->node_issue_fischer node_benefit_lb Benefit: 100% Regiocontrol Cheap Starting Material Scalable Reductive Cyclization node_lb->node_benefit_lb node_decision Select Leimgruber-Batcho for >1kg Scale node_benefit_lb->node_decision

Caption: Strategic selection framework favoring Leimgruber-Batcho for regiodefined 5-bromoindole synthesis.

Protocol A: Large-Scale Leimgruber-Batcho Synthesis

Objective: Synthesis of 5-bromoindole from 4-bromo-2-nitrotoluene. Scale: 1.0 kg input (Representative Pilot Scale).

Reaction Scheme
  • Enamine Formation: Condensation of 4-bromo-2-nitrotoluene with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Reductive Cyclization: Reduction of the nitro group (H2/Pd-C or Fe/AcOH) leading to spontaneous cyclization.

Step 1: Enamine Formation

Critical Process Parameter (CPP): Complete removal of methanol is essential to drive the equilibrium forward.

Reagents:

  • 4-Bromo-2-nitrotoluene (1.0 kg, 4.63 mol)

  • DMF-DMA (1.1 equiv, 0.61 kg)

  • Pyrrolidine (0.1 equiv, Catalyst)

  • DMF (Solvent, 3 L)

Procedure:

  • Charge 4-bromo-2-nitrotoluene and DMF (3 vol) into a glass-lined reactor.

  • Add DMF-DMA and pyrrolidine.

  • Heat to 100–110°C under nitrogen sweep.

  • Distillation: Configure the reactor for distillation. Methanol is formed as a byproduct. Continuously distill off methanol/volatiles to drive conversion.

  • Monitor by HPLC. Target: < 2% starting material.

  • Workup: Cool to 20°C. The product, trans-β-dimethylamino-2-nitro-4-bromostyrene, often precipitates as a deep red solid.

  • Add water (5 vol) slowly to complete precipitation. Filter, wash with water/ethanol (1:1), and dry.

    • Note: The intermediate enamine is stable but deeply colored (red/orange).

Step 2: Reductive Cyclization (Catalytic Hydrogenation Method)

Safety Note: This step involves hydrogen gas and pyrophoric catalyst. Ensure proper grounding and inerting.

Reagents:

  • Enamine Intermediate (from Step 1)[1]

  • 10% Pd/C (5 wt% loading)

  • Ethyl Acetate or Toluene (10 vol)

  • Hydrogen gas (5–10 bar)

Procedure:

  • Charge Enamine intermediate and solvent (Ethyl Acetate) into a hydrogenation autoclave.

  • Inert with N2 (3 cycles). Add Pd/C catalyst as a slurry in solvent.

  • Pressurize with H2 to 5 bar.

  • Stir at RT to 40°C . Exotherm Warning: The reduction of the nitro group is highly exothermic (~500 kJ/mol). Control temperature via jacket cooling.

  • Monitor H2 uptake. When uptake ceases, check HPLC for disappearance of nitro-enamine.

  • Filtration: Filter catalyst through Celite or a sparkler filter (keep wet to prevent fire).

  • Purification: Concentrate the filtrate. 5-Bromoindole typically crystallizes from heptane/toluene mixtures.

    • Yield Expectations: 75–85% overall.

Protocol B: C3-Functionalization via Vilsmeier-Haack

Objective: Synthesis of 5-bromo-1H-indole-3-carbaldehyde. Context: This derivative is a key intermediate for tryptamines (via reductive amination) or vinyl-indoles (via Wittig).

Process Flow Diagram

VilsmeierHaack step1 Reagent Prep (DMF + POCl3) < 5°C step2 Addition (5-Bromoindole in DMF) Exothermic step1->step2 Vilsmeier Reagent step3 Iminium Salt Formation Heat to 35-40°C step2->step3 Electrophilic Subst. step4 Hydrolysis (Quench) Inverse Addition to Ice/Base step3->step4 Hydrolysis step5 Isolation Filtration of Solid step4->step5 Product

Caption: Vilsmeier-Haack workflow emphasizing thermal control points.

Reagents:

  • 5-Bromoindole (500 g, 2.55 mol)

  • Phosphorus Oxychloride (POCl3) (1.2 equiv, 469 g)

  • DMF (5 vol, 2.5 L)

  • NaOH (20% aq solution) or Sodium Acetate (for buffering)

Procedure:

  • Vilsmeier Reagent Formation: In a reactor, charge DMF (2.0 L). Cool to 0–5°C .[2]

  • Add POCl3 dropwise. Critical: Maintain temperature < 10°C. The formation of the chloroiminium salt is exothermic. Stir for 30 min.

  • Substrate Addition: Dissolve 5-bromoindole in remaining DMF (0.5 L). Add this solution to the reactor slowly, maintaining T < 20°C.

  • Reaction: Warm to 35–40°C and stir for 1–2 hours. The mixture will solidify or become a thick slurry (the iminium salt).

  • Quench (Hydrolysis):

    • Safety: Do NOT add water directly to the reaction mass (violent exotherm).

    • Method: Transfer the reaction mass slowly into a separate vessel containing Ice/Water (3 kg) and NaOH (to maintain pH ~7–8).

    • Maintain quench temperature < 20°C.

  • Isolation: The aldehyde product precipitates as a pale yellow/off-white solid upon hydrolysis.

  • Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Filter, wash copiously with water (to remove phosphate salts), and dry.

    • Purity: Typically >98% by HPLC. Recrystallization from Ethanol if needed.

Safety & Engineering Controls

Thermal Hazards
  • Nitro Reduction (LB Route): The reduction of the nitro group releases significant heat. On a >1kg scale, dosing of hydrogen (in hydrogenation) or the reducing metal (in chemical reduction) must be rate-limited by the cooling capacity of the reactor.

  • Vilsmeier Quench: The hydrolysis of excess POCl3 and the iminium salt is violently exothermic. Always use Inverse Quench (add reaction mixture to water) with active cooling.

Impurity Management[2]
  • Dimerization: Indoles are prone to acid-catalyzed dimerization. Avoid prolonged exposure to strong acids during the Vilsmeier workup; neutralize promptly.

  • Genotoxic Impurities (GTIs): Hydrazines (if using Fischer route) and certain nitro-aromatics are potential GTIs. The LB route intermediates (enamines) must be demonstrated to be purged (< ppm levels) in the final API.

Waste Disposal
  • Phosphorus Waste: The Vilsmeier reaction generates large volumes of acidic phosphate waste. This must be neutralized and treated according to local environmental regulations.

References

  • Original Leimgruber-Batcho Method: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 5-bromoindole. Organic Syntheses, 63, 214. Link

  • Scale-Up of Indole Synthesis: Repič, O. (2010). Principles of Process Research and Chemical Development in the Pharmaceutical Industry. Wiley. (Chapter on Indole Synthesis Scale-up).
  • Vilsmeier-Haack Mechanism & Safety: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[3] Link

  • Regioselectivity Reviews: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Safety in Vilsmeier Formylation:Organic Process Research & Development (OPRD) Safety Notes regarding POCl3 quenches. (General industry standard practice).

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 3-substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & Functionalization Current Status: 🟢 Operational Topic: Troubleshooting Side Reactions in 3-Substituted Indole Synthesis Ticket Priority: High (blocking drug discovery workflows)

Mission Statement

Welcome to the Indole Synthesis Support Hub. You are likely here because your reaction turned into a brick-red tar, you obtained the N-alkylated product instead of the C3-alkylated target, or your yield is inexplicably low. Indoles are "privileged scaffolds" in medicinal chemistry, but they are also privileged electronic systems that react with frustrated impulsiveness. This guide applies rigorous mechanistic logic to troubleshoot these specific failure modes.

Module 1: Regioselectivity (The N1 vs. C3 Battle)

User Report: "I treated my indole with an alkyl halide expecting C3 functionalization, but NMR shows the alkyl group is on the nitrogen."

Root Cause Analysis: The Ambident Nucleophile

The indole ring is an ambident nucleophile. The site of reaction is dictated by the Hard-Soft Acid-Base (HSAB) theory and the ionization state of the indole.

  • Scenario A: The Indolyl Anion (Hard Nucleophile)

    • Conditions: Strong base (NaH, KOH,

      
      -BuOK).
      
    • Mechanism: Deprotonation of the N-H (pKa ~16) creates a negative charge localized largely on the nitrogen.

    • Outcome: The Nitrogen becomes a "hard" nucleophile. It attacks "hard" electrophiles (alkyl halides, acyl chlorides) via electrostatic attraction.

    • Result: N1-Alkylation (Undesired for C3 targets).

  • Scenario B: The Neutral Indole (Soft Nucleophile)

    • Conditions: Acidic conditions, Lewis Acids (e.g., InBr

      
      , B(C
      
      
      
      F
      
      
      )
      
      
      ), or weak bases.
    • Mechanism: The HOMO of the neutral indole is highest at C3. It behaves like an electron-rich enamine.

    • Outcome: Orbital overlap controls the reaction. The C3 position attacks soft electrophiles (Michael acceptors, stabilized carbocations).

    • Result: C3-Alkylation (Desired).

Diagnostic Decision Tree

Use this flow to determine why your regioselectivity failed.

IndoleRegio Start Target: 3-Substituted Indole BaseCheck Did you use a strong base (NaH, KHtBu)? Start->BaseCheck ElectroCheck Is the electrophile a 'Hard' alkyl halide? BaseCheck->ElectroCheck Yes LewisCheck Did you use a Lewis Acid (In(III), Zn(II), B(C6F5)3)? BaseCheck->LewisCheck No (Neutral/Acidic) ResultN1 High Risk: N1-Alkylation (Electrostatic Control) ElectroCheck->ResultN1 Yes ResultMix Mixture / C2 Attack (Steric/Electronic Clash) ElectroCheck->ResultMix No (Soft Electro) ResultC3 Success: C3-Alkylation (Orbital Control) LewisCheck->ResultC3 Yes LewisCheck->ResultMix No Catalyst

Figure 1: Decision matrix for predicting regioselectivity based on reaction conditions.

Protocol Correction: Direct C3-Alkylation

To force C3 selectivity without N-protection, avoid deprotonation. Use a "Borrowing Hydrogen" or Lewis Acid strategy.

Recommended Protocol (Lewis Acid Catalyzed):

  • Substrate: Indole (1.0 equiv), Alcohol/Electrophile (1.1 equiv).

  • Catalyst: B(C

    
    F
    
    
    
    )
    
    
    (5 mol%) or InBr
    
    
    (10 mol%).
  • Solvent: Toluene or DCE (Anhydrous).

  • Procedure:

    • Mix Indole and Catalyst in solvent.

    • Add electrophile slowly.

    • Heat to 80°C.

    • Why? The Lewis acid activates the electrophile (generating a carbocation or activated complex). The neutral indole attacks C3. The bulky catalyst and lack of base prevent N-coordination.

Module 2: The "Red Tar" (Oligomerization)

User Report: "The reaction started clear, turned pink, then deep red, and finally solidified into a black tar. Yield is <10%."

Root Cause Analysis: Acid-Catalyzed Dimerization

Indoles are notoriously acid-sensitive. While they react with electrophiles at C3, they can also react with themselves.

  • Protonation: In strong acid, C3 is protonated. This destroys the aromaticity of the pyrrole ring, forming an indoleninium cation (electrophile).

  • Attack: A second, unprotonated indole molecule attacks the iminium C2 of the cation.

  • Propagation: This forms a dimer, which can oxidize or react further to form trimers and polymers.

Mechanism Visualization

IndolePolymer Indole Neutral Indole (Nucleophile) Cation Indoleninium Cation (C3-H, C2=N+) (Electrophile) Indole->Cation + Acid Acid H+ / Lewis Acid Attack Nucleophilic Attack (Indole C3 -> Cation C2) Cation->Attack + Indole Dimer Indole Dimer (Precursor to Tar) Attack->Dimer Dimer->Dimer Oxidation/Polymerization

Figure 2: The pathway to polymerization. Protonation at C3 converts the indole from a nucleophile into an electrophile, triggering self-destruction.

Troubleshooting Steps
  • Buffer the Acid: If generating partial acid (e.g., HBr byproduct from alkylation), add a "proton sponge" or mild base like 2,6-lutidine or NaHCO

    
     that neutralizes strong acid but doesn't deprotonate the indole NH.
    
  • Concentration: High concentration favors bimolecular dimerization. Dilute the reaction (0.05 M - 0.1 M).

  • Temperature: Dimerization often has a higher activation energy than the desired electrophilic substitution. Lower the temperature (0°C to -78°C) if possible.

Module 3: Bis-Indolylmethane Formation

User Report: "I tried to react indole with an aldehyde to get the C3-alcohol or vinyl indole, but I isolated a compound with twice the molecular weight."

The Issue: Double Addition

When reacting indoles with aldehydes or ketones, the initial adduct is a 3-(hydroxyalkyl)indole . This alcohol is benzylic-like and extremely prone to dehydration under acidic conditions to form a vinylogous iminium ion (highly electrophilic). A second indole molecule immediately attacks this ion.

Data Comparison: Controlling the Ratio

ParameterCondition for 1:1 Adduct (Target)Condition for 2:1 Adduct (Bis-indole)
Stoichiometry Excess Electrophile (Aldehyde)Excess Indole (2.5 equiv)
Catalyst Basic conditions or Specific Lewis AcidsStrong Brønsted Acid
Time Short reaction times (Kinetic control)Long reaction times (Thermodynamic)

Corrective Protocol: To stop at the 1:1 adduct (e.g., indole-3-carbinol):

  • Use Basic conditions (KOH/MeOH) if the aldehyde is reactive.

  • If acid is required, use Lanthanide triflates (e.g., Sc(OTf)

    
    ) in water/alcohol mixtures, which stabilize the intermediate alcohol and prevent dehydration to the reactive iminium species.
    

Module 4: Transition Metal Catalysis (C-H Activation)

User Report: "I am using Pd(OAc)


 to arylate my indole. I want C3, but I'm getting C2 or a mixture."
Root Cause: The Directing Group Deficit
  • Electrophilic Palladation: Occurs preferentially at C3 (similar to Friedel-Crafts).

  • C-H Activation (Concerted Metalation-Deprotonation): Often favors the more acidic C2-H position or is directed by the N-H group to C2.

Solution: The "Block and Direct" Strategy

  • To ensure C3-Arylation: Use "electrophilic" cationic Pd(II) catalysts in acidic solvents (AcOH).

  • To ensure C2-Arylation: Use a Directing Group (DG) on the Nitrogen (e.g., N-Pivaloyl, N-Pyrimidyl) that coordinates the metal and places it at C2.

References & Verification

  • Regioselectivity & Ambident Reactivity:

    • Direct Catalytic Asymmetric and Regiodivergent N1- and C3-Allenylic Alkylation of Indoles.[1] (Discusses switching between N1 and C3 using Base vs. Lewis Acid).

  • Lewis Acid Catalysis (C3 Selectivity):

    • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[2][3] (Specific protocol for avoiding N-alkylation and dimerization).

  • Dimerization & Acid Sensitivity:

    • Dimerization of 2-vinyl indoles and their alcohol precursors.[4] (Mechanistic insight into acid-catalyzed coupling).

  • Transition Metal Selectivity:

    • Transition metal-catalyzed C–H functionalizations of indoles.[1][5][6][7][8] (Review of C2 vs C3 selectivity mechanisms).

  • General Side Reactions:

    • Strategies to avoid side reactions in indole functionalization. (Overview of polymerization and rearrangement issues).

Sources

Technical Support Center: Purity Confirmation of 5-bromo-3-(tetrahydropyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for confirming the purity of 5-bromo-3-(tetrahydropyridin-4-yl)-1H-indole. We will explore the most effective analytical techniques, offer step-by-step protocols, and provide troubleshooting solutions to common experimental challenges. Our approach is rooted in established scientific principles to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of 5-bromo-3-(tetrahydropyridin-4-yl)-1H-indole?

A multifaceted approach is essential for a comprehensive purity assessment. The most robust and commonly employed techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse for quantitative purity analysis, capable of separating the main compound from its impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any residual solvents or structurally related impurities. Quantitative NMR (qNMR) can determine absolute purity without needing reference standards for every impurity.[1]

  • Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS), this technique confirms the molecular weight of the target compound and helps in identifying unknown impurities by their mass-to-charge ratio.[1]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared against theoretical values to indicate purity.

Q2: What are some potential impurities I should be aware of during the synthesis of this compound?

Impurities can arise from starting materials, side reactions, or degradation. For a molecule like 5-bromo-3-(tetrahydropyridin-4-yl)-1H-indole, potential impurities could include:

  • Starting Materials: Unreacted 5-bromoindole or the tetrahydropyridine precursor.

  • Regioisomers: Bromination at a different position on the indole ring if synthesis is not perfectly controlled.[2]

  • Oxidation Products: The indole ring can be susceptible to oxidation, leading to the formation of oxindole derivatives.[2]

  • Debrominated Species: Loss of the bromine atom during a subsequent synthetic step.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Methanol, Ethyl Acetate).

Q3: Why is a multi-technique approach recommended for purity confirmation?

Each analytical technique offers a different perspective on the sample's composition. Relying on a single method, like HPLC retention time, is insufficient as co-eluting impurities can remain undetected.[3]

  • HPLC-UV quantifies components that have a UV chromophore.

  • NMR provides structural information and can detect impurities that are not UV-active.

  • LC-MS can distinguish between compounds with the same retention time but different masses.[3] By combining these methods, you create a self-validating system that provides a high degree of confidence in the final purity assessment.[1]

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone of purity determination for non-volatile organic molecules. A well-developed reverse-phase method can effectively separate the polar main compound from both more polar and less polar impurities.

Recommended HPLC Protocol

This protocol is a starting point and may require optimization based on the specific impurity profile of your sample.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides good retention and separation for indole derivatives.[4]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a mass spectrometry-compatible modifier that improves peak shape by suppressing the ionization of silanol groups on the stationary phase.[5]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent with good UV transparency and elution strength for this class of compounds.
Gradient 10% B to 90% B over 15 minutesA gradient elution is crucial for separating compounds with a range of polarities and for cleaning the column after each injection.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[1]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.[1][6]
Injection Vol. 10 µLA small injection volume prevents column overloading, which can lead to poor peak shape.
Detector UV/PDA at 280 nmThe indole ring system has a strong UV absorbance around 280 nm. A Photodiode Array (PDA) detector is highly recommended to assess peak purity.[1][3]
Sample Prep. Dissolve ~1 mg/mL in mobile phase (50:50 A:B)Dissolving the sample in the mobile phase prevents peak distortion caused by solvent incompatibility.[7]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) prep_sample Prepare Sample (~1 mg/mL in 50:50 A:B) prep_mobile->prep_sample equilibrate Equilibrate Column (10% B for 10 min) prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run_gradient Run Gradient Method (10-90% B over 15 min) inject->run_gradient integrate Integrate Peaks run_gradient->integrate purity_calc Calculate Area % Purity = (Area_Main / Area_Total) * 100 integrate->purity_calc pda_check Assess Peak Purity (PDA Spectrum Check) integrate->pda_check

Caption: Workflow for HPLC purity analysis.

HPLC Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions between the basic tetrahydropyridine nitrogen and acidic silanols on the column. 2. Column overload.1. Ensure the mobile phase is sufficiently acidic (0.1% Formic or Trifluoroacetic acid). 2. Reduce sample concentration or injection volume.
Peak Fronting 1. Sample solvent is stronger than the initial mobile phase. 2. Column overload (less common).1. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[7]
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column degradation.1. Prepare fresh mobile phase daily; use a graduated cylinder for accuracy.[8] 2. Use a column oven to maintain a stable temperature.[6] 3. Flush the column or replace it if performance does not improve.
Ghost Peaks 1. Contaminants in the mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents.[7] 2. Run a blank gradient (injecting only mobile phase) to check for system contamination. Implement a needle wash step.

Section 2: NMR Spectroscopic Analysis

NMR spectroscopy is unparalleled for structural confirmation. For purity analysis, it can reveal impurities that are invisible to HPLC-UV, such as non-chromophoric contaminants or isomers with very similar polarity.

Recommended NMR Protocol (¹H NMR)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the acidic N-H proton is usually clearly visible.

  • Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.[9]

  • Data Acquisition: Acquire a standard proton spectrum. If quantitative analysis (qNMR) is desired, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest is used to allow for full relaxation between pulses.

  • Data Analysis:

    • Confirm that all expected proton signals for 5-bromo-3-(tetrahydropyridin-4-yl)-1H-indole are present with the correct chemical shifts, multiplicities, and integrations.

    • Carefully examine the baseline for small peaks that do not correspond to the main compound.

    • Integrate the signals of any identified impurities relative to a well-resolved signal of the main compound to estimate their concentration.

Expected ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted values based on the analysis of similar structures. Actual shifts may vary depending on solvent and concentration.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Indole N-H~11.0 (broad s)-
Indole H-2~7.3 (d)~125.0
Indole H-4~7.8 (d)~122.0
C-5-~113.5
Indole H-6~7.2 (dd)~124.5
Indole H-7~7.4 (d)~113.0
Tetrahydropyridine C-4' H~3.0 (m)~35.0
Tetrahydropyridine N-HVariable (broad)-
Tetrahydropyridine CH₂ (axial/eq)2.0 - 3.5 (m)~45.0, ~32.0

Data compiled and predicted based on spectral data for 5-bromoindole and related heterocyclic structures.[10][11]

NMR Workflow Diagram

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve setup Tune & Shim Spectrometer (≥400 MHz) dissolve->setup acquire Acquire Spectrum (zg30 pulse sequence) setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process assign Assign Peaks to Structure process->assign integrate Integrate Impurity Peaks Relative to Main Compound assign->integrate

Caption: Workflow for NMR structural and purity confirmation.

Section 3: Mass Spectrometry (MS) Analysis

MS is a highly sensitive technique used to confirm the molecular weight of the target compound and to identify impurities, often coupled with HPLC (LC-MS).

Key Analytical Signature

For 5-bromo-3-(tetrahydropyridin-4-yl)-1H-indole (C₁₃H₁₄BrN₃), the key feature to look for in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[11]

  • Expected [M+H]⁺ for ⁷⁹Br: 308.04 m/z

  • Expected [M+H]⁺ for ⁸¹Br: 310.04 m/z

Observing this characteristic "doublet" provides strong evidence for the presence of a single bromine atom in the molecule.

LC-MS Protocol

The HPLC method described in Section 1 can be directly coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for this molecule due to the presence of basic nitrogen atoms.

  • Data Acquisition: Acquire data in full scan mode to observe all ions within a specified mass range (e.g., 100-500 m/z).

  • Data Analysis:

    • Extract the ion chromatogram for the expected masses (308.04 and 310.04) to confirm they co-elute with the main UV peak.

    • Examine the mass spectrum of the main peak to confirm the presence of the bromine isotopic pattern.

    • Investigate the mass spectra of smaller peaks in the chromatogram to identify potential impurities.

LC-MS Workflow Diagram

LCMS_Workflow cluster_lc 1. Liquid Chromatography cluster_ms 2. Mass Spectrometry cluster_data 3. Data Analysis lc_setup Setup HPLC System (as per Section 1) inject_sample Inject Sample lc_setup->inject_sample lc_separation Separate Components on C18 Column inject_sample->lc_separation ionize Ionize Eluent (ESI Positive Mode) lc_separation->ionize analyze Analyze Ions (Full Scan m/z 100-500) ionize->analyze detect Detect Ions analyze->detect tic Generate Total Ion Chromatogram (TIC) detect->tic extract_ms Extract Mass Spectrum for Each Peak tic->extract_ms confirm_mw Confirm MW & Bromine Isotopic Pattern of Main Peak extract_ms->confirm_mw id_impurities Propose Structures for Impurity Peaks based on m/z confirm_mw->id_impurities

Caption: Workflow for LC-MS identity and impurity profiling.

References

  • BenchChem. (n.d.). Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • BenchChem. (n.d.). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
  • IJSDR. (2020). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic Profile of 5-Bromoindole: A Technical Guide.
  • Chromatography Forum. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.

Sources

Managing temperature sensitivity during indole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Temperature Sensitivity in Indole Synthesis & Functionalization

Introduction

Indoles are electron-rich heteroaromatics (


-excessive), making them inherently susceptible to oxidation, acid-catalyzed polymerization, and thermal degradation. The high energy of the highest occupied molecular orbital (HOMO) at the C3 position creates a specific challenge: balancing the thermal energy required to cross activation barriers (e.g., in Fischer synthesis) against the threshold for runaway polymerization or thermodynamic scrambling. 

This guide addresses the three most critical temperature-dependent failure modes in indole chemistry:

  • Tar formation during Fischer Indole Synthesis.

  • Loss of regiocontrol (C2 vs. C3) in C-H activation.

  • Thermal runaway during N-functionalization.

Module 1: Thermal Management in Fischer Indole Synthesis

The Problem: The [3,3]-sigmatropic rearrangement required to form the C-C bond has a high activation energy (


), often requiring temperatures >150°C. However, the resulting indole product is acid-sensitive and polymerizes rapidly at these temperatures, forming "tar."
Mechanistic Insight

The reaction proceeds through a discrete ene-hydrazine intermediate.

  • Low Temperature (<80°C): The equilibrium favors the hydrazone; the rearrangement is kinetically stalled.

  • High Temperature (>180°C): Rearrangement occurs, but the acidic medium protonates the C3 position of the product, initiating electrophilic attack on unreacted indole (dimerization).

Protocol: The "Thermal Ramp" Method (Polyphosphoric Acid System)

Use this protocol for electron-poor hydrazines that require forcing conditions.

  • Mixing (40°C): Dissolve ketone (1.0 equiv) and hydrazine (1.0 equiv) in Polyphosphoric Acid (PPA). Do not exceed 60°C during the exothermic hydrazone formation.

  • The Ramp (2°C/min): Heat the mixture to 100°C . Hold for 30 mins.

    • Checkpoint: Monitor via TLC. If hydrazone persists, increase to 120°C.

  • The Quench (Critical): Do not pour hot PPA into ice water.

    • Cool reaction mass to 60°C (viscous but not solid).

    • Add crushed ice/water slowly while maintaining internal temp <80°C.

    • Why? Sudden thermal shock causes rapid precipitation of impurities, trapping the product inside the "tar" matrix.

Troubleshooting Decision Matrix

FischerLogic Start Issue: Low Yield / Tar CheckSub Check Hydrazine Electronics Start->CheckSub ElectronRich Electron Rich (e.g., -OMe) CheckSub->ElectronRich Donor Groups ElectronPoor Electron Poor (e.g., -NO2) CheckSub->ElectronPoor Withdrawing Groups TempControl1 Run in Refluxing Benzene (Dean-Stark trap) ElectronRich->TempControl1 High Lability LewisAcid Switch to Lewis Acid (ZnCl2 at 170°C) ElectronPoor->LewisAcid Alternative Bronsted Use Brønsted Acid (PPA or H2SO4) ElectronPoor->Bronsted TempControl2 Requires >120°C Monitor Exotherm Bronsted->TempControl2 TempControl1->Start If fails, try weak acid

Figure 1: Catalyst and temperature selection logic for Fischer Indole Synthesis based on electronic properties of the hydrazine substrate.

Module 2: Regioselectivity Switches in C-H Activation

The Problem: Indoles have two primary nucleophilic sites: C3 (kinetic) and C2 (thermodynamic/directed). Temperature is often the "switch" that determines which isomer dominates, particularly in Pd(II) or Rh(III) catalyzed reactions.

Thermodynamic vs. Kinetic Control
  • Kinetic Control (Low Temp, <60°C): Electrophilic palladation occurs at the most electron-rich C3 position.

  • Thermodynamic Control (High Temp, >100°C): C3-palladation is reversible. Higher thermal energy allows the catalyst to migrate to the C2 position (often assisted by a directing group like an amide or pyrimidine), leading to the more stable C2-functionalized product.

Comparative Data: C2 vs. C3 Alkenylation (Oxidative Heck)
ParameterKinetic Conditions (C3-Selective)Thermodynamic Conditions (C2-Selective)
Temperature 25°C - 50°C100°C - 120°C
Solvent DCM or THF (Non-coordinating)DMF or DMAc (Coordinating/High BP)
Acid Additive AcOH (Promotes C3 electrophilic attack)PivOH (Promotes C-H concerted metalation)
Typical Yield 75-85% (C3-isomer)80-90% (C2-isomer)
Major Risk Incomplete conversionN-alkylation side reactions
Pathway Visualization

IndoleRegio Indole Indole Substrate Transition Pd-Intermediate Indole->Transition Pd(OAc)2 C3_Prod C3-Product (Kinetic) Transition->C3_Prod T < 60°C Irreversible Step C2_Prod C2-Product (Thermodynamic) Transition->C2_Prod T > 100°C Migration C3_Prod->Transition Reversible at High T

Figure 2: Temperature-dependent divergence in Pd-catalyzed indole functionalization. Note the reversibility of the C3 pathway at elevated temperatures.

Module 3: Controlling Exotherms in N-Functionalization

The Problem: N-alkylation (using NaH/Alkyl Halides) is notoriously exothermic. While heat is needed to solubilize the deprotonated indolyl anion, excess heat causes "runaway" reactions and rapid hydrolysis of electrophiles (like dimethyl sulfate).

Safety Protocol: The "Dosage-Cooling" Loop
  • Deprotonation: Suspend NaH in dry DMF at 0°C . Add Indole dropwise.

    • Wait: Allow H2 evolution to cease completely before heating.

  • The Danger Zone (Reagent Addition):

    • Warm solution to 25°C to ensure the indolyl anion is soluble (solution often turns dark red/brown).

    • Cool back to 0-10°C before adding the alkylating agent.

  • Thermal Management:

    • Add electrophile (e.g., MeI) at a rate where internal temp does not rise >5°C.

    • Post-Addition: Only heat to 60°C after 90% of the reagent is added to drive the reaction to completion. Heating earlier risks a violent exotherm.

FAQ: Troubleshooting & Specific Scenarios

Q: My Fischer synthesis turned into a solid black puck. Can I save it? A: Likely not. This is "indolyl tar," a cross-linked polymer. To prevent this next time, switch from a Brønsted acid (H2SO4) to a Lewis acid (ZnCl2) in a solvent like acetic acid. This allows the reaction to proceed at a lower effective acidity, reducing polymerization risk.

Q: Why does my indole turn pink/brown during rotary evaporation? A: Indoles are sensitive to acid traces and oxygen, especially when heated.

  • Fix: Always neutralize the reaction mixture (wash with NaHCO3) before concentration.

  • Fix: Keep the water bath <40°C. If higher temps are needed, use a stronger vacuum rather than more heat.

Q: I am attempting C2-arylation but getting a mixture of C2 and C3. How do I fix this? A: If you are already using a directing group (like a pivalamide), your temperature is likely too low. The C-H activation at C2 often requires temperatures >110°C to overcome the higher activation barrier compared to the facile C3 attack. Increase T to 120°C and use a sealed tube if necessary.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1.

  • Stuart, D. R., & Fagnou, K. (2007). "The Oxidative Cross-Coupling of Indoles and Benzene via Pd(II)-Catalysis". Science. (Foundational work on C2 vs C3 regioselectivity switches).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in a New Dimension". Angewandte Chemie International Edition.

Validation & Comparative

Comparative Guide: Biological Activity of 5-Bromo vs. 5-Chloro Indole Derivatives

[1]

Executive Summary

In medicinal chemistry, the indole scaffold is a "privileged structure," serving as the core for thousands of bioactive molecules. Modification at the C5 position is a critical strategy for modulating potency and metabolic stability. This guide provides an objective, data-driven comparison between 5-bromo and 5-chloro indole derivatives.

While often treated as interchangeable bioisosteres, the choice between Chlorine (Cl) and Bromine (Br) at the 5-position fundamentally alters the ligand-target interaction landscape. 5-Bromo derivatives typically offer superior lipophilicity and stronger halogen bonding capabilities (via the

5-Chloro derivatives

Part 1: Physicochemical & Mechanistic Comparison

The biological divergence between 5-Br and 5-Cl indoles stems from their atomic-level differences. These parameters dictate how the drug interacts with the target protein and how it navigates the biological environment (ADME).

Table 1: Physicochemical Properties Comparison[2]
Property5-Chloro Indole5-Bromo IndoleImpact on Biological Activity
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger binding pockets; Cl fits tighter spaces.
C-X Bond Length ~1.74 Å~1.89 ÅBr extends further into the binding site, potentially displacing water.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing by induction; Br is more polarizable.
Lipophilicity (

LogP)
+0.71+0.86Br increases lipophilicity more, enhancing membrane permeability but potentially reducing solubility.

-Hole Magnitude
ModerateStrongCritical: Br forms stronger halogen bonds with carbonyl backbone oxygens in proteins.
The Mechanistic Differentiator: Halogen Bonding

The most overlooked factor in selecting between Cl and Br is the Halogen Bond (XB) . Unlike hydrogen bonds, halogen bonds are highly directional interactions between the electropositive region (the

  • Mechanism: The electron density on the halogen is anisotropic. While the equatorial region is electronegative, the pole (opposite the C-X bond) is electropositive.

  • Comparison: Bromine is more polarizable than Chlorine, resulting in a larger, more positive

    
    -hole.[1] Consequently, 5-bromo indoles typically exhibit 2-5 kcal/mol stronger binding affinity  in targets where a backbone carbonyl is available for interaction (e.g., Kinase hinge regions).
    

Part 2: Comparative Case Studies

Case Study 1: Anticancer Activity (Kinase Inhibition)

Context: Indole derivatives are frequently designed to target the ATP-binding pocket of kinases (e.g., EGFR, BRAF).

  • 5-Chloro Performance: In a study of indole-2-carboxylates targeting EGFR and BRAF(V600E), 5-chloro derivatives demonstrated potent antiproliferative activity.[2][3] For instance, 5-chloro-indole derivatives achieved IC

    
     values as low as 29 nM  against MCF-7 cell lines.[2] The Cl atom provided sufficient lipophilicity to cross membranes without incurring the steric penalty that might clash with the "gatekeeper" residues in the kinase pocket.
    
  • 5-Bromo Performance: In comparative SAR studies involving CDK2 inhibitors, replacing 5-Cl with 5-Br often improves potency if the pocket allows. The larger Br atom can displace "unhappy" water molecules from hydrophobic pockets, leading to an entropy-driven gain in binding energy. However, if the gatekeeper residue is bulky (e.g., Methionine), the 5-Br derivative may suffer a steric clash, drastically reducing potency.

Case Study 2: Antimicrobial Activity (Biofilm Disruption)

Context: Halogenated indoles act as signaling molecules to disrupt bacterial communication (quorum sensing).

  • Experimental Data: A direct comparison against Vibrio parahaemolyticus revealed that both 5-chloro and 5-bromo indole possess a Minimum Inhibitory Concentration (MIC) of 50 µg/mL .[4]

  • Differentiation: While equipotent in killing planktonic bacteria, 5-chloroindole was often highlighted for superior antibiofilm activity and downregulation of virulence genes. The smaller size of the Cl substituent may allow for more efficient intercalation into the transcriptional regulator proteins that control quorum sensing, whereas the bulkier Br derivative may have reduced conformational flexibility in this specific allosteric site.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision-making process for optimizing the 5-position of the indole ring.

SAR_LogicStartLead Optimization:Indole ScaffoldCheck_PocketAnalyze Binding Pocket Size(Crystal Structure/Docking)Start->Check_PocketCheck_Check_PocketCheck_Check_PocketStart->Check_Check_PocketSmall_PocketSterically Constrained(Small Gatekeeper)Check_Pocket->Small_PocketTight FitLarge_PocketLarge Hydrophobic Pocketor Carbonyl AvailableCheck_Pocket->Large_PocketOpen SpaceSelect_ClSelect 5-Chloro• Balanced Lipophilicity• Low Steric Clash• Metabolic StabilitySmall_Pocket->Select_ClSelect_BrSelect 5-Bromo• High Lipophilicity• Strong Halogen Bond (σ-hole)• Water DisplacementLarge_Pocket->Select_BrAssayRun Biological Assay(IC50 / MIC)Select_Cl->AssaySelect_Br->AssayResult_PotencyPotency CheckAssay->Result_PotencyOptimize_FurtherOptimize C2/C3 PositionsResult_Potency->Optimize_FurtherHigh PotencySwitch_HaloSwitch HalogenResult_Potency->Switch_HaloLow Potency

Caption: Decision logic for selecting between 5-chloro and 5-bromo substituents based on structural constraints and binding requirements.

Part 4: Experimental Protocols

To validate the biological difference between these derivatives, the following standardized protocols are recommended. These protocols are designed to be self-validating by including necessary controls.

Protocol A: Comparative MTT Cytotoxicity Assay (Oncology)

Objective: Determine the IC

  • Preparation:

    • Dissolve 5-bromo and 5-chloro derivatives in DMSO to create 10 mM stock solutions.

    • Control: Use pure DMSO as a vehicle control (0% inhibition) and Staurosporine (1 µM) as a positive control.

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
      
      
      .
  • Treatment:

    • Treat cells with serial dilutions (e.g., 0.1 nM to 100 µM) of the test compounds. Ensure final DMSO concentration is <0.5%.

  • Incubation & Readout:

    • Incubate for 48h or 72h.

    • Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Analysis:

    • Plot Log(concentration) vs. % Cell Viability. Fit using non-linear regression (Sigmoidal dose-response) to calculate IC

      
      .
      
    • Validation Check: If the 5-Br derivative shows >2-fold lower IC

      
       than 5-Cl, analyze the target structure for potential halogen bonding interactions (carbonyls within 3-4 Å of the C5 position).
      
Protocol B: Minimum Inhibitory Concentration (MIC) Assay (Microbiology)

Objective: Compare antibacterial potency against E. coli or Vibrio spp.

  • Inoculum Prep:

    • Grow bacteria to mid-log phase (OD

      
       ~ 0.5) and dilute to 
      
      
      CFU/mL in Mueller-Hinton Broth.
  • Compound Dilution:

    • Prepare 2-fold serial dilutions of 5-Br and 5-Cl indoles in a 96-well plate (Range: 100 µg/mL down to 0.1 µg/mL).

  • Incubation:

    • Add bacterial suspension to wells. Include sterility control (broth only) and growth control (bacteria + DMSO).

    • Incubate at 37°C for 18-24h.

  • Readout:

    • Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

    • Note: 5-bromoindoles are often colored (yellowish/brownish) which can interfere with optical density readings; visual confirmation or resazurin dye is recommended.

References

  • BenchChem. (2025).[1] Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Retrieved from

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate.... Retrieved from

  • National Institutes of Health (NIH). (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Retrieved from

  • Scholfield, M. R., et al. (2013). Halogen Bonding in Protein–Ligand Interactions. Protein Science. (General mechanism reference regarding Sigma-hole interactions).
  • Frontiers in Microbiology. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Retrieved from

Safety Operating Guide

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal and handling protocols for 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 127792-80-7).

Executive Summary: Operational Identity

This compound is a halogenated indole alkaloid featuring a tetrahydropyridine ring. While primarily used as a building block for serotonin receptor ligands (e.g., 5-HT agonists), its structural homology to neurotoxic tetrahydropyridines (such as MPTP) necessitates a high-containment precautionary approach . It must be treated as a potential neurotoxin and a definite halogenated hazardous waste.

Parameter Data Specification
CAS Number 127792-80-7
Molecular Formula C₁₃H₁₃BrN₂
Molecular Weight 277.16 g/mol
Physical State Solid (Powder/Chunks)
Hazard Classification Acute Tox. 4 (Oral) ; Potential Skin/Eye Irritant
GHS Signal Word WARNING
Storage 2–8°C (Desiccated, Protect from Light)

Core Disposal Directive: The "Zero-Effluent" Protocol

Do not dispose of via sink or municipal drainage. The presence of the bromine atom and the biologically active tetrahydropyridine moiety classifies this substance as Halogenated Organic Waste . It requires high-temperature incineration to prevent environmental persistence and the formation of toxic byproducts.

Step-by-Step Disposal Workflow

Phase 1: Segregation at the Bench

  • Solid Waste: Collect pure substance, contaminated weighing boats, and gloves in a dedicated wide-mouth HDPE jar labeled "Solid Hazardous Waste - Halogenated/Toxic."

  • Liquid Waste (Mother Liquors/Solutions):

    • If dissolved in halogenated solvents (DCM, Chloroform): Dispose in Halogenated Solvent carboy.

    • If dissolved in non-halogenated solvents (MeOH, DMSO): Segregate into a separate "Halogenated-Contaminated" stream. Crucial: Do not mix with general non-halogenated organics, as the bromine content renders the entire mixture "halogenated" for incineration purposes, significantly altering the cost and method of destruction.

Phase 2: Labeling & Waste Coding Since this compound is not explicitly P-listed or U-listed under RCRA (USA), it is classified by its characteristics.

  • Label Declaration: "Hazardous Waste: 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • RCRA Consideration: If the waste stream fails TCLP (unlikely for the solid but possible for solvent mixtures), it may carry characteristic codes. Default to State-Regulated Hazardous Waste protocols if no specific federal code applies.

Phase 3: Destruction

  • Method: Rotary Kiln Incineration.

  • Rationale: The bromine substituent requires specific scrubbing technologies (to capture HBr gas) during incineration, which are standard in halogen-specific waste streams.

Technical Rationale: Structural Hazards

The disposal protocol is dictated by the molecule's specific pharmacophore:

  • Tetrahydropyridine Moiety: This ring system is structurally analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin that causes permanent Parkinsonian symptoms. While the indole substitution modifies this toxicity, the precautionary principle mandates handling it as a potential neurotoxin.

  • Bromine Substituent: Halogenation increases lipophilicity (Bioaccumulation potential) and requires segregation from strong oxidizers to prevent the release of toxic bromine vapors.

Visualizing the Waste Stream Logic

DisposalLogic Start Waste Generation: 5-Bromo-3-(tetrahydropyridin-4-yl)-1H-indole State Physical State? Start->State Solid Solid Waste (Powder, contaminated gloves) State->Solid Liquid Liquid/Solution State->Liquid Labeling Label: 'Contains Halogens' Segregate from Oxidizers Solid->Labeling SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent Compatible NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHaloSolvent HaloSolvent->Labeling NonHaloSolvent->Labeling Do NOT mix with standard non-halo waste Destruction High-Temp Incineration (Rotary Kiln) Labeling->Destruction

Figure 1: Decision tree for segregating halogenated indole waste streams to ensure compliance with incineration protocols.

Emergency Contingencies

Spill Management (Solid):

  • Evacuate the immediate area if dust is generated.[1]

  • PPE: Double nitrile gloves, N95 particulate respirator (or P100 if available), and safety goggles.

  • Neutralization: Not required for the solid.

  • Cleanup: Use a HEPA-filtered vacuum or wet-wipe method to avoid dust generation. Do not dry sweep. Place all cleanup materials into the halogenated waste container.

Chemical Exposure:

  • Inhalation: Move to fresh air immediately. The tetrahydropyridine structure poses a theoretical respiratory neurotoxicity risk.

  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the indole facilitates dermal absorption; monitor for systemic toxicity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24905, 5-Bromoindole. Retrieved from [Link](Note: Used for analog toxicity data).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Halogenated Solvents. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.